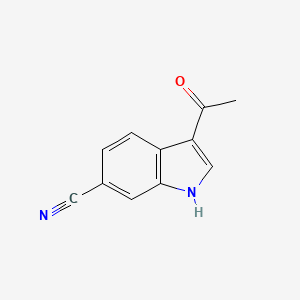

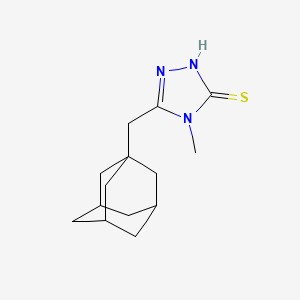

3-acetyl-1H-indole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

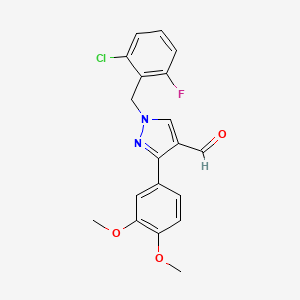

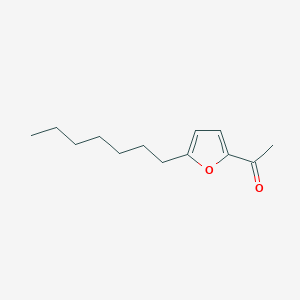

3-acetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder in physical form .

Synthesis Analysis

Indole derivatives, such as 3-acetyl-1H-indole-6-carbonitrile, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of 3-acetyl-1H-indole-6-carbonitrile is characterized by its molecular weight of 184.2 . More detailed information about its molecular structure would require specific analytical techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current context.Chemical Reactions Analysis

Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, are known to participate in a variety of chemical reactions . They are particularly useful in multicomponent reactions (MCRs), which are one-step, convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

3-acetyl-1H-indole-6-carbonitrile is a powder in physical form . It has a melting point of 275-276 degrees .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

A significant application of 3-acetyl-1H-indole-6-carbonitrile is in the synthesis of indole-substituted pyridine derivatives through one-pot multicomponent reactions. These reactions involve 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium acetate, resulting in high yields, broad substrate scope, and straightforward procedures (Zhao et al., 2009).

Development of Research Tools

The derivatives of indole-3-acetic acid, which include the 5- and 6-(2-aminoethyl)-derivatives, have been utilized in the design of novel research tools. These tools include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. The derivatives are synthesized by acetylation of the aliphatic nitrogens of 5- and 6-(2-aminoethyl)indole followed by conversion to 3-(N,N-dimethylamino)methyl derivatives and subsequent reactions with cyanide (Ilić et al., 2005).

Anticancer Activity

The synthesis and cytotoxic evaluation of novel derivatives, such as 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, have been conducted to explore their potential anticancer activities. These compounds were synthesized via one-pot, three-component reactions and showed potent anticancer activities against various human cancer cell lines, highlighting their relevance in medicinal chemistry research (Radwan et al., 2020).

Biosynthesis Pathway Studies

In the study of biosynthesis pathways, indole derivatives have been utilized to understand the conversion processes in biological systems. For example, the biosynthesis of indole-3-acetic acid from indole-3-acetonitrile involves enzymes such as nitrilase, which catalyzes the hydrolysis of indole-3-acetonitrile to indole-3-acetic acid, a crucial hormone in plants. This pathway has been studied in plant-associated bacteria, providing insights into the molecular mechanisms underlying plant growth and development (Kobayashi et al., 1993).

Safety And Hazards

The safety information available indicates that 3-acetyl-1H-indole-6-carbonitrile is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Direcciones Futuras

Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, they present a promising area for future research and development in medicinal and pharmaceutical chemistry .

Propiedades

IUPAC Name |

3-acetyl-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGVUXDVCKDSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300905 |

Source

|

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-1H-indole-6-carbonitrile | |

CAS RN |

83783-34-0 |

Source

|

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)